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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for the use of DBPR728, a potent and orally bioavailable Aurora kinase

A (AURKA) inhibitor, in various mouse models of cancer. The information is compiled from

preclinical studies and is intended to guide researchers in designing and executing in vivo

experiments.

Introduction
DBPR728 is an acyl prodrug of the active moiety 6K465, a novel pyrimidine-based Aurora A

inhibitor.[1][2] It has demonstrated significant antitumor efficacy in preclinical models of cancers

with c-MYC and/or N-MYC amplification, such as small cell lung cancer (SCLC), triple-negative

breast cancer, hepatocellular carcinoma, and medulloblastoma.[2][3] DBPR728's mechanism

of action involves the inhibition of AURKA, which leads to the destabilization and reduction of

MYC family oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth.[1][3] A key

advantage of DBPR728 is its improved oral bioavailability and long half-life in tumor tissues,

allowing for less frequent dosing schedules compared to other AURKA inhibitors.[3][4]

Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective dosing regimens

of DBPR728 in mouse models.
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Table 1: Pharmacokinetic Parameters of DBPR728 in
Mice

Parameter Value
Mouse
Strain

Dosage
Administrat
ion Route

Reference

Oral

Bioavailability

~10-fold

higher than

6K465

ICR
10 mg/kg

(single dose)
Oral [4]

Time to Max

Plasma

Conc. (Tmax)

0.5 hours ICR
10 mg/kg

(single dose)
Oral [4]

Tumor Half-

life (active

moiety

6K465)

Long

NU/NU (NCI-

H446

xenografts)

300 mg/kg

(single dose)
Oral [4]

Tumor/Plasm

a Exposure

Ratio

3.6-fold within

7 days

NU/NU (NCI-

H446

xenografts)

300 mg/kg

(single dose)
Oral [3][4]

Table 2: Efficacious Dosing Regimens of DBPR728 in
Xenograft Mouse Models
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Tumor Model Mouse Strain
Dosage
Regimen

Outcome Reference

NCI-H446

(SCLC)
NU/NU

100 mg/kg, 5

doses/week for 3

weeks

Tumor

regression
[4]

NCI-H446

(SCLC)
NU/NU

200 mg/kg, twice

a week for 2

weeks

Tumor

regression
[3][4]

NCI-H446

(SCLC)
NU/NU

300 mg/kg, once

a week for 3

weeks

Tumor

regression
[3][4]

NCI-H446

(SCLC, large

tumors >500

mm³)

NU/NU

600 mg/kg, once

a week for 3

weeks

Tumor

regression
[4]

NCI-H69 (SCLC) NU/NU

300 mg/kg, once

a week for 3

weeks

In combination

with everolimus,

synergistic tumor

volume reduction

[5]

D341

(Medulloblastom

a)

- -

Treatment

efficacy

compared with

alisertib

[6]

SNU-398

(Hepatocellular

Carcinoma)

- -

Treatment

efficacy

compared with

alisertib

[6]

PSN-1

(Pancreatic

Cancer)

- -

Treatment

efficacy

compared with

alisertib

[6]
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Experimental Protocols
Preparation and Administration of DBPR728
This protocol describes the preparation and oral administration of DBPR728 to mice.

Materials:

DBPR728

Vehicle solution (e.g., 50% DMSO, 40% PEG300, and 10% ethanol)[7][8]

Sterile water

Oral gavage needles (20G, flexible)[7]

Syringes

Balance

Vortex mixer

Sonicator (optional)

Procedure:

Calculate the required amount of DBPR728: Based on the desired dose (e.g., 100 mg/kg)

and the body weight of the mice.

Prepare the vehicle solution: Mix the components of the vehicle in the specified ratios.

Dissolve DBPR728 in the vehicle:

Weigh the calculated amount of DBPR728.

Add the appropriate volume of the vehicle solution to achieve the desired final

concentration.
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Vortex the mixture thoroughly until the compound is completely dissolved. Sonication can

be used to aid dissolution if necessary.

Animal Handling and Dosing:

Accurately weigh each mouse before dosing.

Calculate the exact volume of the DBPR728 solution to be administered to each mouse.

Administer the solution via oral gavage using a flexible feeding needle.[7][8] Ensure proper

technique to avoid injury to the animal.

For multi-dose studies, repeat the administration as per the defined schedule (e.g., daily,

weekly).

Monitoring:

Monitor the mice regularly for any signs of toxicity, including weight loss, changes in

behavior, or other adverse effects.[4][9]

Measure tumor volume at regular intervals using calipers.

Xenograft Tumor Model Protocol
This protocol outlines the establishment of subcutaneous xenograft tumors in immunodeficient

mice.

Materials:

Cancer cell line of interest (e.g., NCI-H446)

Culture medium and supplements

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Matrigel (optional, can enhance tumor take rate)
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Immunodeficient mice (e.g., NU/NU, NSG)

Syringes and needles (25-27G)

Calipers

Procedure:

Cell Culture: Culture the cancer cells under standard conditions until they reach the desired

confluence.

Cell Harvesting:

Wash the cells with PBS.

Detach the cells using Trypsin-EDTA.

Neutralize the trypsin with culture medium and centrifuge the cells.

Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel.

Tumor Implantation:

Anesthetize the mice.

Inject the cell suspension (typically 1x10^6 to 10x10^7 cells in 100-200 µL)

subcutaneously into the flank of the mouse.

Tumor Growth Monitoring:

Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[4]

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Treatment Initiation: Once the tumors reach the desired average size, randomize the mice

into treatment and control groups and begin DBPR728 administration as described in

Protocol 3.1.
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Visualizations
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Caption: Mechanism of action of DBPR728.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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